Isothiochromane

Isothiochromanes are a class of organic compounds characterized by their bicyclic structure featuring an isobenzofuran ring system fused to an oxygen-containing heterocycle, typically pyran or thiophene. These compounds exhibit diverse biological activities and have been studied for their potential in various applications.

Structurally, they consist of a six-membered benzene-like ring (isobenzofuran) fused to a five-membered ring containing an oxygen atom (pyran or thiophene). This unique structure confers upon isothiochromanes distinctive physical properties and reactive functional groups that can participate in multiple chemical reactions.

In pharmaceutical research, these compounds have shown promise as candidates for drug development due to their anti-inflammatory, antioxidant, and cytotoxic activities. They are also of interest in natural product chemistry, where several bioactive substances containing isothiochromane moieties have been isolated from plants, fungi, and marine organisms.

The synthesis of isothiochromanes involves complex multi-step procedures, often requiring the use of protecting groups and careful control over reaction conditions to achieve high yields and purity. Due to their structural complexity and potential biological significance, these compounds continue to attract significant interest in both academic and industrial research settings.

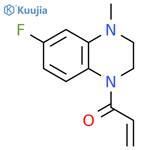

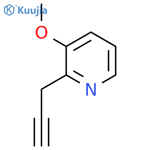

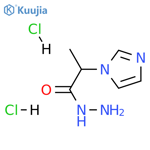

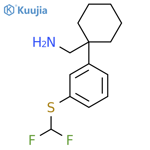

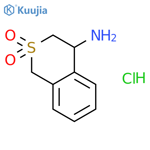

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

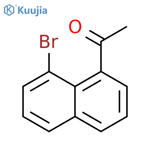

|

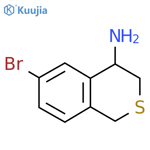

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine | 1187884-09-8 | C9H10BrNS |

|

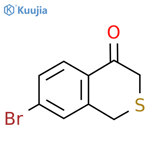

7-bromo-1H-isothiochromen-4-one | 168759-65-7 | C9H7BrOS |

|

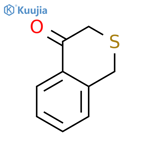

Isothiochromanone | 4426-76-0 | C9H8OS |

|

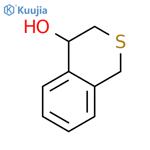

3,4-Dihydro-1H-2-benzothiopyran-4-ol | 109819-33-2 | C9H10OS |

|

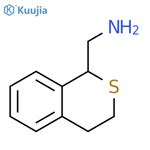

3,4-dihydro-1H-2-benzothiopyran-1-ylmethanamine | 19158-92-0 | C10H13NS |

|

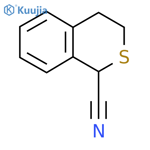

Isothiochroman-1-carbonitrile | 157736-46-4 | C10H9NS |

|

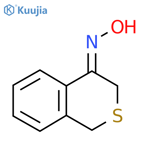

41231-28-1 | C9H9NOS | |

|

1H-2-Benzothiopyran-1-one,5-(dimethylamino)-3,4-dihydro-6,7-dimethoxy-8-(methyldithio)- | 128397-81-9 | C14H19NO3S3 |

|

6-Bromoisothiochroman-4-amine hydrochloride | 1187830-57-4 | C9H11BrClNS |

|

4-Aminoisothiochroman 2,2-dioxide hydrochloride | 1187830-61-0 | C9H12ClNO2S |

Verwandte Literatur

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

A. N. Alayón,J. G. Ortega Avila,I. Echeverri Jiménez Food Funct., 2018,9, 1570-1577

-

4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

Empfohlene Lieferanten

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte